HLA Class II (DR4) Restriction: CD4+ T-Cell Engagement Versus CD8+ Epitope 157-165
NY-ESO-1 (139-156) is an HLA-DR4 (DRB1*0401)-restricted MHC class II epitope that activates CD4+ T lymphocytes, whereas the most widely studied NY-ESO-1 peptide, the 9-mer 157-165 (SLLMWITQC), is an HLA-A2 (MHC class I)-restricted epitope that engages CD8+ cytotoxic T cells [1]. This fundamental mechanistic distinction means that 139-156 specifically targets the helper T-cell compartment essential for coordinating humoral and CD8+ effector responses, while 157-165 directly stimulates the cytotoxic arm. The 139-156 peptide was confirmed to stimulate CD4+ T cells from melanoma patient NW-29 in ELISPOT assays, with IFN-γ responses specifically blocked by anti-HLA-DR antibodies but not anti-HLA class I antibodies [2]. In contrast, the 157-165 peptide recognition is blocked by anti-HLA class I antibodies [1].
| Evidence Dimension | HLA restriction and T-cell subset engagement |
|---|---|
| Target Compound Data | NY-ESO-1 (139-156): HLA-DR4 (MHC class II)-restricted; activates CD4+ T cells; recognition blocked by anti-HLA-DR antibody |
| Comparator Or Baseline | NY-ESO-1 (157-165): HLA-A2 (MHC class I)-restricted; activates CD8+ CTLs; recognition blocked by anti-HLA class I antibody |
| Quantified Difference | Qualitative mechanistic distinction: CD4+ helper vs. CD8+ cytotoxic T-cell activation; different HLA alleles (DR4 vs. A2) with distinct population coverage (HLA-DR4: ~15-25% of Caucasians; HLA-A2: ~40-50%) |
| Conditions | ELISPOT assay using autologous CD4+ T cells from melanoma patient NW-29; peptide-pulsed CD4/CD8-depleted PBMC as APC; IFN-γ readout; antibody blocking with anti-HLA-DR (10 μg/mL) and anti-HLA class I |
Why This Matters
This distinction is critical for procurement decisions because experiments designed to study CD4+ helper T-cell responses, antibody coordination, or HLA-DR4-restricted immunity specifically require the 139-156 peptide; substituting the 157-165 CD8 epitope would entirely miss the CD4+ compartment and invalidate the study design.
- [1] Jäger E, Chen YT, Drijfhout JW, et al. Simultaneous humoral and cellular immune response against cancer-testis antigen NY-ESO-1: definition of human histocompatibility leukocyte antigen (HLA)-A2-binding peptide epitopes. J Exp Med. 1998;187(2):265-270. View Source
- [2] Gnjatic S, Atanackovic D, Jäger E, et al. Survey of naturally occurring CD4+ T cell responses against NY-ESO-1 in cancer patients: correlation with antibody responses. Proc Natl Acad Sci USA. 2003;100(15):8862-8867. Fig. 1 and Fig. 2B. View Source
